molecular formula C24H23N3O3S B5052870 (5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Cat. No.: B5052870
M. Wt: 433.5 g/mol
InChI Key: UGRBIJXDIICHMM-FHXSYSDISA-N
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Description

(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with butoxyphenyl and methoxyphenyl groups. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, which are then fused together under specific conditions. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiazole Ring: This involves the cyclization of thioamides with α-haloketones.

    Coupling of the Rings: The triazole and thiazole rings are coupled under conditions that promote the formation of the fused ring system.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-Methoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
  • (5Z)-2-(4-Ethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-2-(4-Butoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-EN-1-ylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butoxyphenyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.

Properties

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-3-4-16-30-19-14-12-18(13-15-19)22-25-24-27(26-22)23(28)21(31-24)11-7-9-17-8-5-6-10-20(17)29-2/h5-15H,3-4,16H2,1-2H3/b9-7+,21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRBIJXDIICHMM-FHXSYSDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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